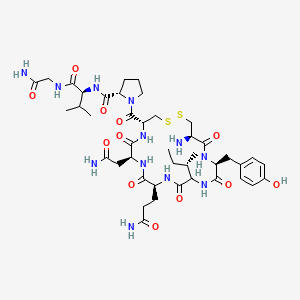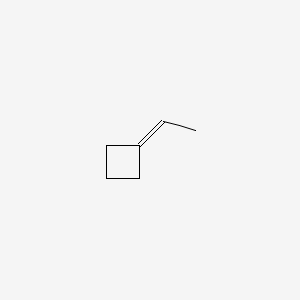
Ethylidenecyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidenecyclobutane is an organic compound with the molecular formula C₆H₁₀. It is a cyclobutane derivative where an ethylidene group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylidenecyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with a strong base, such as sodium amide, to form the desired product. Another method includes the use of Grignard reagents, where cyclobutanone reacts with ethylmagnesium bromide followed by dehydration to yield this compound .
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylidenecyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclobutane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone, while reduction can produce ethylcyclobutane .
Applications De Recherche Scientifique
Ethylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of ethylidenecyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the ethylidene group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve the formation of diradicals or carbocations, leading to various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Cyclobutane: A simpler analog without the ethylidene group.
Methylidenecyclobutane: Similar structure but with a methylidene group instead of ethylidene.
Cyclopentene: Another cyclic compound with different ring size and properties
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylidene group provides additional sites for chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
1528-21-8 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
ethylidenecyclobutane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3 |
Clé InChI |
FYHISAJRLZLAQP-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
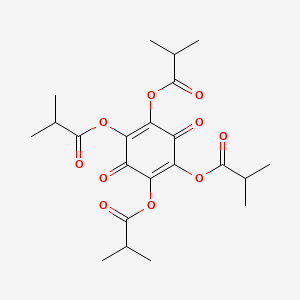
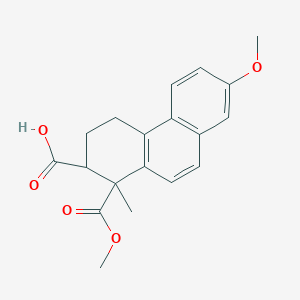
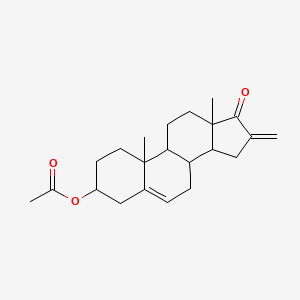
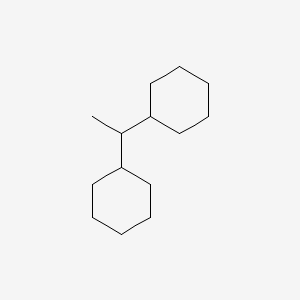
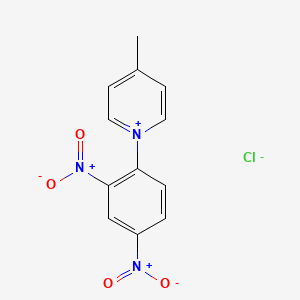
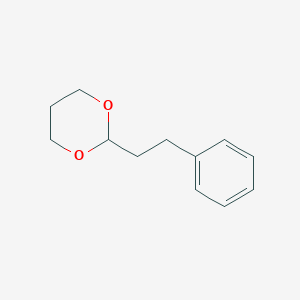



![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
